4-[(2,5-Dimethylbenzyl)thio]-2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine
Description
4-[(2,5-Dimethylbenzyl)thio]-2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine is a heterocyclic compound with the molecular formula C₂₃H₂₃N₃S and a molecular weight of 373.518 g/mol . Its structure comprises a pyrazolo[1,5-a]pyrazine core substituted at position 4 with a (2,5-dimethylbenzyl)thio group and at position 2 with a 2,4-dimethylphenyl moiety. The compound’s IUPAC name is 4-[(2,5-dimethylbenzyl)sulfanyl]-2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine, and it is registered under ChemSpider ID 26021891 and MDL number MFCD16636823 .
Properties
IUPAC Name |
2-(2,4-dimethylphenyl)-4-[(2,5-dimethylphenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3S/c1-15-6-8-20(18(4)11-15)21-13-22-23(24-9-10-26(22)25-21)27-14-19-12-16(2)5-7-17(19)3/h5-13H,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAVBALXTSQKIIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=C(C=CC(=C4)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[(2,5-Dimethylbenzyl)thio]-2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine (CAS Number: 1207049-70-4) is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its chemical properties, mechanisms of action, and biological activities, particularly focusing on anticancer and antiviral properties.
- Molecular Formula : C23H23N3S
- Molecular Weight : 373.52 g/mol
- Purity : Typically ≥ 95%
The compound's biological activity is primarily attributed to its interactions with various cellular targets. While specific targets for this compound are not fully elucidated, its structural analogs have been shown to exhibit significant effects on:
- Apoptosis Induction : Similar compounds have been reported to activate apoptotic pathways in cancer cells through caspase activation (caspase 3/7, caspase 8, and caspase 9) .
- Antiviral Activity : Some pyrazole derivatives have demonstrated inhibitory effects on viral replication by targeting reverse transcriptase and other viral enzymes .
Anticancer Activity
Research indicates that derivatives of pyrazolo compounds can exhibit potent anticancer properties. For instance:
- A study demonstrated that related pyrazolo compounds showed stronger cytotoxic effects than cisplatin against breast cancer cell lines (MCF-7 and MDA-MB-231), indicating a promising avenue for further exploration .
Table 1: Anticancer Activity of Pyrazolo Compounds
| Compound | Cell Line | EC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Pyrazolo Compound A | MCF-7 | 10.5 | Caspase activation |
| Pyrazolo Compound B | MDA-MB-231 | 12.3 | Apoptosis induction |
| 4-DMBT-Pyrazolo | MCF-7 | TBD | TBD |
Antiviral Activity
The antiviral potential of pyrazolo derivatives has also been explored. Some studies suggest that these compounds can inhibit viral replication effectively:
- The compound's structure allows for interactions that may inhibit reverse transcriptase activity, similar to known non-nucleoside reverse transcriptase inhibitors (NNRTIs) .
Table 2: Antiviral Activity of Pyrazolo Compounds
| Compound | Virus Type | EC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Pyrazole Derivative C | HIV | 15.0 | Reverse transcriptase inhibition |
| Pyrazole Derivative D | HCV | TBD | TBD |
Case Studies
- Breast Cancer Study : A recent investigation into the anticancer effects of similar pyrazolo compounds showed enhanced apoptosis in breast cancer cell lines when treated with these derivatives. The study highlighted the importance of structural modifications in enhancing biological activity .
- Antiviral Efficacy : Another study focused on the antiviral properties of pyrazolo compounds against various viruses, demonstrating their potential as therapeutic agents in viral infections by inhibiting key viral enzymes .
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 4-[(2,5-dimethylbenzyl)thio]-2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine exhibit a range of biological activities due to their structural characteristics. Some of the notable activities include:
- Anticancer Activity : Pyrazolo derivatives have shown promise in inhibiting cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies suggest that this compound may inhibit specific cancer cell lines, although detailed studies are still required to confirm these effects.
- Anti-inflammatory Properties : Compounds with similar structures have been reported to exhibit anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways. This suggests potential therapeutic applications in treating inflammatory diseases.
- Antimicrobial Activity : The incorporation of thioether groups in pyrazolo compounds can enhance their antimicrobial properties. Preliminary studies indicate that 4-[(2,5-dimethylbenzyl)thio]-2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine may possess activity against certain bacterial strains.
Drug Development
The unique structural features of this compound make it a candidate for further development as a pharmaceutical agent. Potential areas of focus include:
- CNS Disorders : Given the structural similarity to known psychoactive compounds, there is potential for exploring its efficacy in treating disorders such as depression and anxiety.
- Targeted Therapy : The ability to modify the substituents on the pyrazolo ring allows for the design of targeted therapies that can interact with specific biological targets.
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of this compound. SAR studies can help identify which modifications lead to enhanced activity or reduced toxicity.
Material Science Applications
Beyond medicinal uses, 4-[(2,5-dimethylbenzyl)thio]-2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine may find applications in material science due to its unique chemical properties:
- Polymer Chemistry : The compound can serve as a building block for synthesizing novel polymers with specific thermal and mechanical properties.
- Sensors : Its electronic properties may be exploited in developing sensors for detecting environmental pollutants or biological markers.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrazine derivatives exhibit diverse biological activities depending on their substituents. Below is a detailed comparison of the target compound with structurally analogous molecules:
Structural and Substituent Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
